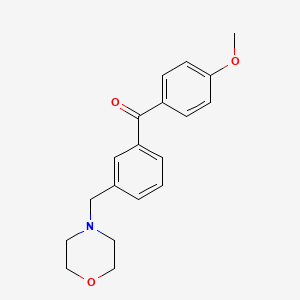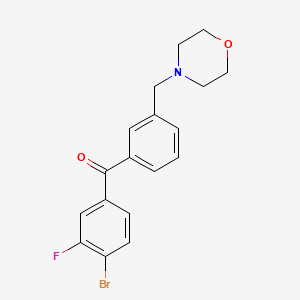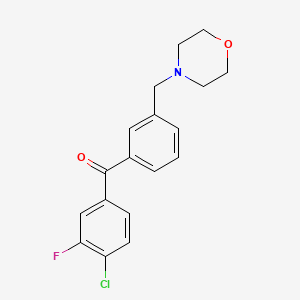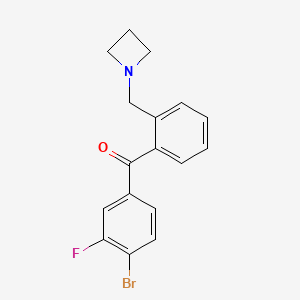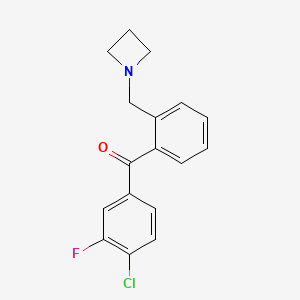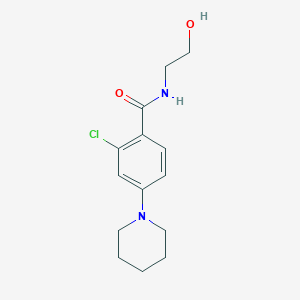
2-chloro-N-(2-hydroxyethyl)-4-piperidinobenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, without specific information about “2-chloro-N-(2-hydroxyethyl)-4-piperidinobenzenecarboxamide”, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
Some general properties of acetamides include a molecular weight of around 137.56 g/mol, a density of 1.3±0.1 g/cm3, and a boiling point of 368.2±27.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Synthesis and Characterization : A study described the synthesis of a compound related to 2-chloro-N-(2-hydroxyethyl)-4-piperidinobenzenecarboxamide, focusing on its characterization and potential as a CCR5 antagonist. This research indicates its bioactivity and provides detailed structural information through various analytical methods like NMR, IR, and MS (Cheng De-ju, 2015).
Antimicrobial Activity
- Antimicrobial Applications : Another study synthesized derivatives of a similar compound and tested them for antibacterial and antifungal activity. The research highlights the potential of these compounds in developing new antimicrobial agents (G. Naganagowda & A. Petsom, 2011).
Modification for Enhanced Biological Effect
- Enhancing Biological Effectiveness : Research on modifying compounds structurally related to this compound aimed at improving its biological effect, particularly for antihelminthic applications. This study emphasizes the importance of structural modifications in enhancing drug efficacy (I. V. Galkina et al., 2014).
Biological Activity Spectrum
- Exploring Biological Activity : A series of compounds, including those related to this compound, were evaluated for their activity against various microbial strains and their ability to inhibit photosynthetic electron transport. The study provides insights into the diverse biological activities of these compounds (A. Imramovský et al., 2011).
Dimerization Studies
- Dimerization Properties : Research on the dimerization of a compound closely related to this compound under specific conditions provides insights into its chemical stability and potential degradation pathways, which is crucial for pharmaceutical development (G. C. D. Santos et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)-4-piperidin-1-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-13-10-11(17-7-2-1-3-8-17)4-5-12(13)14(19)16-6-9-18/h4-5,10,18H,1-3,6-9H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSSDQPXMFKIRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)C(=O)NCCO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate](/img/structure/B1324835.png)
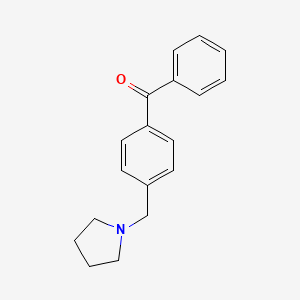
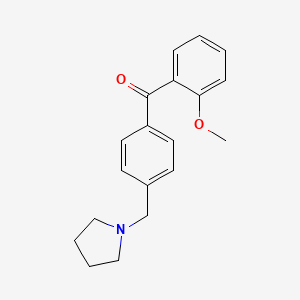
![Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1324841.png)
![Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1324843.png)

